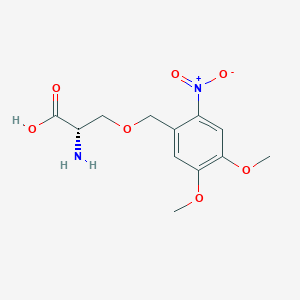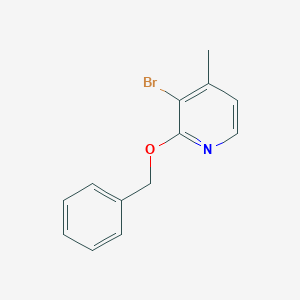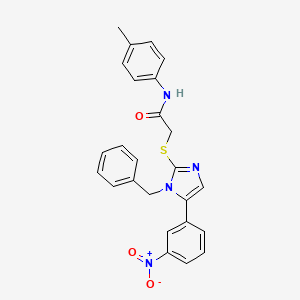
4,5-Dimethoxy-2-nitrobenzyl-L-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DMNB-caged-Serine: is a photocaged amino acid where the serine residue is protected by a photolabile group, specifically the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group. This compound is used to control the activity of serine in biological systems through light activation. Upon exposure to light, the DMNB group is removed, releasing the active serine residue. This allows for precise spatial and temporal control over biochemical processes, making it a valuable tool in various scientific research applications .
Mechanism of Action
Target of Action
DMNB-caged-Serine, also known as (S)-2-Amino-3-((4,5-dimethoxy-2-nitrobenzyl)oxy)propanoic acid or 4,5-Dimethoxy-2-nitrobenzyl-L-serine, is primarily targeted at proteins in cells . It is incorporated into proteins of S.cerevisiae when introduced into the growth medium at millimolar concentrations .
Mode of Action
DMNB-caged-Serine is a photocaged amino acid . The compound is photoactivated to release serine by visible blue light (405 nm) in cells . This interaction with its targets results in the control of protein phosphorylation .
Biochemical Pathways
The primary biochemical pathway affected by DMNB-caged-Serine is protein phosphorylation . By releasing serine upon photoactivation, DMNB-caged-Serine can control the phosphorylation of proteins . This can have downstream effects on various cellular processes that are regulated by protein phosphorylation.
Pharmacokinetics
It is known that the compound is soluble to 10 mm in dmso with gentle warming . This solubility can impact the bioavailability of DMNB-caged-Serine in biological systems.
Result of Action
The molecular and cellular effects of DMNB-caged-Serine’s action primarily involve the control of protein phosphorylation . By releasing serine upon photoactivation, DMNB-caged-Serine can influence the phosphorylation state of proteins, thereby affecting their function .
Action Environment
The action, efficacy, and stability of DMNB-caged-Serine can be influenced by environmental factors such as light and temperature. For instance, the compound is photoactivated by visible blue light (405 nm) to release serine . Additionally, its solubility can be enhanced with gentle warming in DMSO .
Biochemical Analysis
Biochemical Properties
DMNB-caged-Serine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is photoactivated to release serine by visible blue light (405 nm) in cells . This serine is then incorporated into S.cerevisiae proteins when introduced into the growth medium at millimolar concentrations .
Cellular Effects
DMNB-caged-Serine has notable effects on various types of cells and cellular processes. It influences cell function by controlling protein phosphorylation . The compound’s photoactivation and subsequent release of serine can lead to changes in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of DMNB-caged-Serine involves its photoactivation by visible blue light (405 nm), which releases serine . This serine can then interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
Given its role in controlling protein phosphorylation, varying dosages could potentially lead to different effects on cellular processes .
Metabolic Pathways
DMNB-caged-Serine is involved in various metabolic pathways due to its role as a photocaged amino acid . It can interact with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Given its role as a photocaged amino acid, it could potentially interact with various transporters or binding proteins .
Subcellular Localization
Given its role as a photocaged amino acid, it could potentially be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DMNB-caged-Serine typically involves the protection of the hydroxyl group of serine with the DMNB group. This can be achieved through a series of chemical reactions:
Protection of Serine: The hydroxyl group of serine is reacted with 4,5-dimethoxy-2-nitrobenzyl chloride in the presence of a base such as triethylamine. This forms the DMNB-caged-Serine.
Purification: The product is purified using techniques such as column chromatography to obtain the pure DMNB-caged-Serine.
Industrial Production Methods: While specific industrial production methods for DMNB-caged-Serine are not widely documented, the general approach would involve scaling up the synthetic route described above. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Photolysis: The primary reaction that DMNB-caged-Serine undergoes is photolysis. Upon exposure to light, the DMNB group is cleaved, releasing the active serine residue.
Hydrolysis: In aqueous environments, DMNB-caged-Serine can undergo hydrolysis, although this is typically a slower process compared to photolysis
Common Reagents and Conditions:
Photolysis: Light sources emitting at specific wavelengths (e.g., 365 nm) are used to activate the photolysis reaction.
Hydrolysis: Water or aqueous buffers can facilitate hydrolysis under certain conditions
Major Products Formed:
Photolysis: The major product is free serine, along with the by-products of the DMNB group.
Hydrolysis: Similar to photolysis, free serine is the major product, although the reaction is less efficient
Scientific Research Applications
Chemistry:
Photocaging: DMNB-caged-Serine is used to study the effects of serine in various chemical reactions by controlling its release through light activation
Biology:
Protein Phosphorylation: It is used to control protein phosphorylation by incorporating the caged serine into proteins and releasing it at specific times to study phosphorylation events
Medicine:
Drug Delivery: The compound can be used in drug delivery systems where the release of active serine is controlled by light, allowing for targeted therapy
Industry:
Comparison with Similar Compounds
DMNB-caged-Cysteine: Similar to DMNB-caged-Serine, this compound uses the DMNB group to protect the cysteine residue, which is released upon light activation
DMNB-caged-Tyrosine: This compound protects the tyrosine residue with the DMNB group and is used in similar applications
Uniqueness: DMNB-caged-Serine is unique in its ability to control the activity of serine, a key amino acid involved in various biochemical processes. Its use in controlling protein phosphorylation and other serine-dependent reactions makes it a valuable tool in scientific research .
Properties
IUPAC Name |
(2S)-2-amino-3-[(4,5-dimethoxy-2-nitrophenyl)methoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O7/c1-19-10-3-7(5-21-6-8(13)12(15)16)9(14(17)18)4-11(10)20-2/h3-4,8H,5-6,13H2,1-2H3,(H,15,16)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSPNOMZFGNKBR-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)COCC(C(=O)O)N)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)COC[C@@H](C(=O)O)N)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3,4-dimethoxyphenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2552401.png)
![N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-4-methoxybenzenesulfonohydrazide](/img/structure/B2552403.png)
![ethyl 7-(3-methoxypropyl)-6-(2-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2552404.png)
![(Z)-methyl 2-(2-((4-benzoylbenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2552410.png)
![N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2552412.png)
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2552413.png)
![8-fluoro-2-(naphthalene-1-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole](/img/structure/B2552414.png)
![7-[(E)-but-2-enyl]-8-(2-hydroxyethylsulfanyl)-3-methylpurine-2,6-dione](/img/structure/B2552415.png)


![2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B2552419.png)
![5-((3-Methoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2552420.png)


